molecular formula C8H11ClN2O3S B8395866 N,N-Dimethyl-3-amino-6-chloro-2-hydroxybenzenesulfonamide

N,N-Dimethyl-3-amino-6-chloro-2-hydroxybenzenesulfonamide

Cat. No. B8395866
M. Wt: 250.70 g/mol
InChI Key: VXEDYQXDESREIC-UHFFFAOYSA-N
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Patent
US09388149B2

Procedure details

11 ml (205 mmol; 1.20 V) of sulfuric acid and 11 ml of water were added dropwise to a solution of 9.12 g (28.8 mmol; 1.0 eq) of 2-tert-butyl-6-chlorobenzooxazole-7-sulfonic acid dimethylamide in 41 ml of 1,4-dioxane. The reaction medium was refluxed for six and a half hours. The reaction medium was concentrated and 440 ml of 1 N sodium hydroxide were added (pH at 8). The solution was extracted with ethyl acetate. The organic phases were combined, dried over magnesium sulfate, filtered and evaporated. 6.94 g of 3-amino-6-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide were obtained in the form of a brown solid. Yield=96%.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
2-tert-butyl-6-chlorobenzooxazole-7-sulfonic acid dimethylamide
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O.[CH3:7][N:8]([CH3:26])[S:9]([C:12]1[C:20]2[O:19]C(C(C)(C)C)=[N:17][C:16]=2[CH:15]=[CH:14][C:13]=1[Cl:25])(=[O:11])=[O:10]>O1CCOCC1>[NH2:17][C:16]1[C:20]([OH:19])=[C:12]([S:9]([N:8]([CH3:7])[CH3:26])(=[O:10])=[O:11])[C:13]([Cl:25])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
11 mL
Type
reactant
Smiles
O
Name
2-tert-butyl-6-chlorobenzooxazole-7-sulfonic acid dimethylamide
Quantity
9.12 g
Type
reactant
Smiles
CN(S(=O)(=O)C1=C(C=CC=2N=C(OC21)C(C)(C)C)Cl)C
Name
Quantity
41 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was refluxed for six and a half hours
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium was concentrated
ADDITION
Type
ADDITION
Details
440 ml of 1 N sodium hydroxide were added (pH at 8)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)Cl)S(=O)(=O)N(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.94 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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